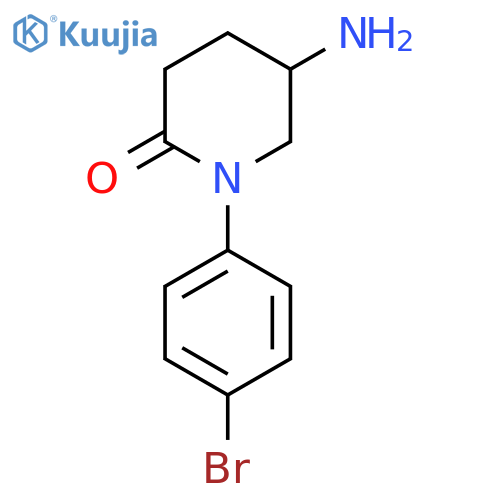

Cas no 1521880-00-1 (5-Amino-1-(4-bromophenyl)piperidin-2-one)

1521880-00-1 structure

商品名:5-Amino-1-(4-bromophenyl)piperidin-2-one

5-Amino-1-(4-bromophenyl)piperidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-AMINO-1-(4-BROMOPHENYL)PIPERIDIN-2-ONE

- 1521880-00-1

- EN300-736851

- 2-Piperidinone, 5-amino-1-(4-bromophenyl)-

- 5-Amino-1-(4-bromophenyl)piperidin-2-one

-

- インチ: 1S/C11H13BrN2O/c12-8-1-4-10(5-2-8)14-7-9(13)3-6-11(14)15/h1-2,4-5,9H,3,6-7,13H2

- InChIKey: QHAZAXICHLTRFX-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)N1C(CCC(C1)N)=O

計算された属性

- せいみつぶんしりょう: 268.02113g/mol

- どういたいしつりょう: 268.02113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 46.3Ų

じっけんとくせい

- 密度みつど: 1.479±0.06 g/cm3(Predicted)

- ふってん: 465.5±40.0 °C(Predicted)

- 酸性度係数(pKa): 8.84±0.20(Predicted)

5-Amino-1-(4-bromophenyl)piperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-736851-1.0g |

5-amino-1-(4-bromophenyl)piperidin-2-one |

1521880-00-1 | 1g |

$0.0 | 2023-06-07 |

5-Amino-1-(4-bromophenyl)piperidin-2-one 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1521880-00-1 (5-Amino-1-(4-bromophenyl)piperidin-2-one) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量